

Application Note: Mass Spectrometry Analysis of Benzenemethanamine, N-ethyl-3-iodo-

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Compound of Interest

Compound Name: *Benzenemethanamine, N-ethyl-3-iodo-*

Cat. No.: *B8128018*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of **Benzenemethanamine, N-ethyl-3-iodo-**, a substituted aromatic amine, using liquid chromatography-mass spectrometry (LC-MS). The described methodology is applicable to the analysis of similar small molecules in drug discovery and development.

Introduction

Benzenemethanamine, N-ethyl-3-iodo- is a halogenated aromatic amine. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolism studies in drug development. Mass spectrometry, coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules. This document outlines a general procedure for the analysis of **Benzenemethanamine, N-ethyl-3-iodo-** by LC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

A successful mass spectrometry analysis relies on proper sample preparation and optimized instrument parameters.^{[1][2]}

2.1. Sample Preparation

The goal of sample preparation is to extract the analyte of interest from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS system.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Materials:
 - **Benzenemethanamine, N-ethyl-3-iodo-** standard
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Water (LC-MS grade)
 - Formic acid (0.1%)
 - Microcentrifuge tubes (1.5 mL)
 - Syringe filters (0.22 µm)
 - LC-MS vials
- Protocol for Standard Solution Preparation:
 - Prepare a stock solution of **Benzenemethanamine, N-ethyl-3-iodo-** at a concentration of 1 mg/mL in methanol.
 - From the stock solution, prepare a series of calibration standards by serial dilution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Recommended concentrations for a calibration curve are 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
 - Transfer the final solutions to LC-MS vials.
- Protocol for Sample Extraction from a Biological Matrix (e.g., Plasma):
 - To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard to precipitate proteins.
 - Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new microcentrifuge tube.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Filter the reconstituted sample through a 0.22 μ m syringe filter into an LC-MS vial.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are general starting conditions and can be optimized for specific instruments and applications.

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- LC Parameters:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - 5-7 min: 95% B
 - 7-7.1 min: 95-5% B
 - 7.1-10 min: 5% B

- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- MS Parameters (Illustrative for a Triple Quadrupole):
 - Ionization Mode: Electrospray Ionization (ESI), Positive mode.
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
 - Collision Gas: Argon
 - Scan Mode: Full Scan (for qualitative analysis) and Multiple Reaction Monitoring (MRM) (for quantitative analysis).

Data Presentation

3.1. Molecular Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ IN	Inferred
Molecular Weight	261.10 g/mol	Calculated
Monoisotopic Mass	261.0011 Da	Calculated

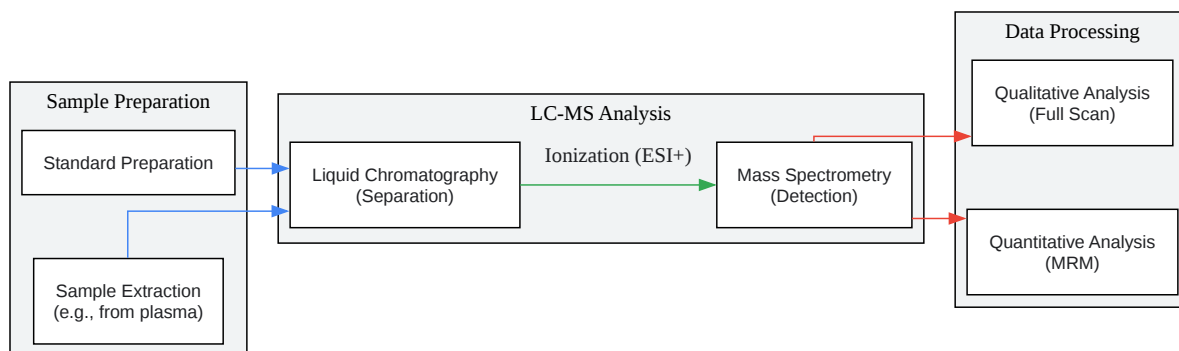
3.2. Hypothetical Quantitative Data (MRM Transitions)

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The following are plausible MRM transitions for **Benzenemethanamine, N-ethyl-3-iodo-**. The molecular ion ($[M+H]^+$) would be at m/z 262.0.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
262.0	233.0 (Loss of C_2H_5)	15	100
262.0	135.1 (Loss of I)	25	100
262.0	91.1 (Tropylium ion)	30	100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of **Benzenemethanamine, N-ethyl-3-iodo-**.

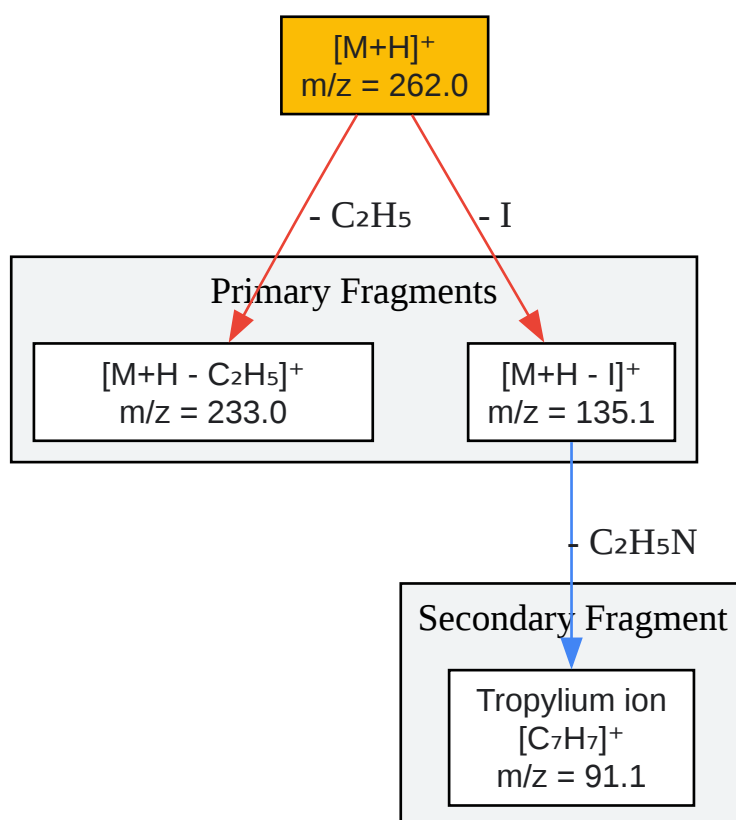


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Caption: Experimental workflow for LC-MS analysis.

Plausible Fragmentation Pathway

The fragmentation of the protonated molecule ($[M+H]^+$) of **Benzenemethanamine, N-ethyl-3-iodo-** in the mass spectrometer's collision cell is expected to follow characteristic pathways for benzylamines.



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Caption: Plausible fragmentation of **Benzenemethanamine, N-ethyl-3-iodo-**.

Conclusion

This application note presents a comprehensive and detailed protocol for the mass spectrometry analysis of **Benzenemethanamine, N-ethyl-3-iodo-**. The described methods for sample preparation, LC separation, and MS detection provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this and other similar small molecules. The provided workflows and hypothetical data serve as a guide for method development and data interpretation.

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References

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